molecular formula C12H10IN3O B1458374 N-(6-iodopyridazin-3-yl)-2-phenylacetamide CAS No. 1439400-51-7

N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Cat. No. B1458374
M. Wt: 339.13 g/mol
InChI Key: GWWPGZKUMAWWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-iodopyridazin-3-yl)-2-phenylacetamide” is a chemical compound with the molecular formula C13H9F3IN3O2 . It is also known as Benzeneacetamide, N-(6-iodo-3-pyridazinyl)-3-(trifluoromethoxy)- .

Scientific Research Applications

Calcium Channel Blocker for Epilepsy Treatment

N-(6-iodopyridazin-3-yl)-2-phenylacetamide derivatives have been explored for their potential as calcium channel blockers. One such derivative, ACT-709478, demonstrated promising results as a treatment for generalized epilepsies due to its ability to selectively block T-type calcium channels. This compound showed significant brain penetration and solubility, making it a viable candidate for clinical application (Bezençon et al., 2017).

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, closely related to N-(6-iodopyridazin-3-yl)-2-phenylacetamide, have shown significant anticonvulsant activity. These derivatives, especially those with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring, were effective in the maximal electroshock test, indicating their potential in treating seizure disorders (Soyer et al., 2004).

PI3K/mTOR Dual Inhibition

N-(6-iodopyridazin-3-yl)-2-phenylacetamide derivatives have been investigated for their inhibitory effects on phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These compounds have shown efficacy both in vitro and in vivo, with potential applications in targeting cancer pathways. The structural modifications of these derivatives were focused on improving metabolic stability while maintaining potency (Stec et al., 2011).

Antimicrobial Activity

N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, structurally similar to N-(6-iodopyridazin-3-yl)-2-phenylacetamide, have demonstrated potential antimicrobial activity. These compounds were synthesized and evaluated against various bacterial and fungal strains, showing promise as antimicrobial agents (Babu et al., 2015).

Antitumor Activity

N-(6-iodopyridazin-3-yl)-2-phenylacetamide and its analogs have been researched for their antitumor properties. Specifically, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, with close structural resemblance, have shown potent antiproliferative activity against various cancer cell lines. These compounds, particularly 6a, have exhibited capabilities to induce apoptosis and arrest cell cycle progression in cancer cells, indicating their potential as antitumor agents (Wu et al., 2017).

properties

IUPAC Name

N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPGZKUMAWWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Duvall, SC Zimmermann, RD Gao, AG Thomas… - Bioorganic & medicinal …, 2020 - Elsevier
A series of allosteric kidney-type glutaminase (GLS) inhibitors possessing a mercaptoethyl (single bondSCH 2 CH 2 single bond) linker were synthesized in an effort to further expand …
Number of citations: 7 www.sciencedirect.com
MRV Finlay, M Anderton, A Bailey, S Boyd… - Journal of medicinal …, 2019 - ACS Publications
Tumors have evolved a variety of methods to reprogram conventional metabolic pathways to favor their own nutritional needs, including glutaminolysis, the first step of which is the …
Number of citations: 20 pubs.acs.org

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